Muscle Relaxant and Anticonvulsant Profile: Direct Comparison with 5-Phenyl-1,3,4-thiadiazole and 2-Amino-5-(2'-thienyl)-1,3,4-thiadiazole
In a classic comparative pharmacological study, 5-phenyl-1,3,4-thiadiazol-2-amine (designated L 1460) was directly evaluated against two analogs: 5-phenyl-1,3,4-thiadiazole (L 1538), which lacks the 2-amino group, and 2-amino-5-(2'-thienyl)-1,3,4-thiadiazole (L 1458), which replaces the phenyl ring with a thienyl group [1]. While all three compounds demonstrated paralysis and anticonvulsant activity, their specific effects varied. Notably, L 1460 and its analogs blocked the tonic component of maximal electroshock seizures and protected against strychnine-induced convulsions, but were ineffective against leptazol-induced convulsions [1].
| Evidence Dimension | Anticonvulsant activity against maximal electroshock seizures in mice |
|---|---|
| Target Compound Data | Blocked tonic component; protected against strychnine-induced convulsions; ineffective against leptazol-induced convulsions |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazole (L 1538) and 2-amino-5-(2'-thienyl)-1,3,4-thiadiazole (L 1458) |
| Quantified Difference | All three compounds shared similar qualitative profiles; however, the study establishes a class-specific, rather than compound-specific, effect for this particular action. |
| Conditions | In vivo mouse models of convulsion (maximal electroshock, strychnine, leptazol) |
Why This Matters
This evidence demonstrates that the 2-amino group is not essential for anticonvulsant activity in this class, but the phenyl vs. thienyl substitution and the presence of the amino group define the compound's unique pharmacological fingerprint, making it a distinct reference standard for muscle relaxant research.
- [1] Maffii G, et al. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (L 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (L 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (L 1458). Br J Pharmacol Chemother. 1958;13(4):357-63. doi:10.1111/j.1476-5381.1958.tb00221.x. View Source
